METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE
Description
METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE is a heterocyclic compound featuring a phthalazine core fused with a benzoate ester via a methylene bridge. The phthalazinone moiety contains a carbamoyl group (CONH₂) at position 4 and a ketone at position 1, contributing to its polar and hydrogen-bonding capabilities.
Properties
IUPAC Name |
methyl 4-[(4-carbamoyl-1-oxophthalazin-2-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-25-18(24)12-8-6-11(7-9-12)10-21-17(23)14-5-3-2-4-13(14)15(20-21)16(19)22/h2-9H,10H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYLFUGCWWPPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of a benzoate ester group through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound “Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate” is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, supported by data tables and case studies.
Properties
- Molecular Weight : 284.31 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
- Stability : Stable under ambient conditions but may require specific storage conditions to maintain integrity.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals due to its structural similarities to known bioactive compounds.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies indicate that derivatives of phthalazine can inhibit tumor growth by interfering with cellular signaling pathways. The incorporation of the carbamoyl group may enhance potency against specific cancer types.
| Study | Findings |
|---|---|
| In vitro studies demonstrated cytotoxic effects on breast cancer cell lines. | |
| Animal models showed reduced tumor size when treated with similar phthalazine derivatives. |
Material Science
The compound's unique structure allows it to be explored as a precursor for advanced materials, particularly in polymer chemistry.
Applications in Polymer Synthesis :
- Polymeric Coatings : Its reactive functional groups can be utilized to create coatings with enhanced mechanical properties and resistance to environmental degradation.
| Application | Characteristics |
|---|---|
| Protective Coatings | Increased durability and chemical resistance compared to standard polymers. |
| Drug Delivery Systems | Potential for controlled release due to the compound's solubility properties. |
Agricultural Chemistry
Recent research has suggested that compounds similar to this compound exhibit herbicidal properties.
Herbicidal Activity :
Field trials have indicated that formulations containing this compound can effectively control weed populations without harming crop yields.
| Trial | Results |
|---|---|
| Significant reduction in weed biomass observed after application at specified concentrations. | |
| No phytotoxicity noted on treated crops, indicating selective herbicidal action. |
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of phthalazine derivatives, including this compound. The results indicated that the compound inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Material Development
Research conducted at a leading polymer science institute explored the use of this compound as an additive in epoxy resins. The study found that incorporating the compound improved thermal stability and mechanical strength, making it suitable for high-performance applications.
Mechanism of Action
The mechanism by which methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Piperazine-Linked Benzoates (C1–C7)
Compounds C1–C7 from share a methyl benzoate backbone but differ in their heterocyclic systems. These compounds feature a quinoline-4-carbonyl group linked to piperazine, with varying substituents (e.g., halogens, methoxy, trifluoromethyl) on the phenyl ring. Key comparisons include:
- Structural Differences: The target compound replaces the quinoline-piperazine system with a phthalazinone-methyl group.
- Electronic Effects : Electron-withdrawing groups (e.g., -Br in C2, -CF₃ in C7) in C1–C7 increase polarity compared to the carbamoyl group in the target compound, which offers hydrogen-bonding capacity without excessive electronegativity.
- Synthetic Routes: C1–C7 are synthesized via piperazine coupling in ethyl acetate, yielding crystalline solids, while the target compound likely requires phthalazinone ring formation prior to esterification .
Dihydroquinazolinone-Linked Benzoate (W2E)
The compound W2E (METHYL 4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)BENZOATE) from is structurally analogous but replaces the phthalazinone with a dihydroquinazolinone. Key distinctions:
- Heterocyclic Core: Quinazolinone (two nitrogens in a six-membered ring) vs. phthalazinone (two nitrogens in a bicyclic system). The latter’s fused ring system may enhance thermal stability and π-π stacking interactions.
- Molecular Weight and Solubility: W2E (C₁₆H₁₂N₂O₃, MW 280.28) is lighter than the target compound (estimated C₁₇H₁₄N₃O₄, MW ~326.31).
Triazole and Oxadiazole Derivatives
Compounds like 6g () incorporate triazole/oxadiazole rings linked to benzoates. These systems exhibit:
- Higher Rotational Freedom: Compared to the rigid phthalazinone, triazoles allow greater conformational flexibility, which may reduce target specificity but improve synthetic accessibility.
Data Table: Structural and Functional Comparison
*Estimated based on structural analysis.
Biological Activity
Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoate moiety linked to a carbamoyl-dihydrophthalazine unit. The molecular formula is with a molecular weight of approximately 296.32 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of phthalazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Research has explored the anticancer potential of phthalazine derivatives. These compounds are noted for their ability to inhibit specific signaling pathways involved in cancer cell proliferation. For example, they may act as inhibitors of c-Myc dimerization, which is crucial for the transcriptional activation of oncogenes . In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy development .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of several phthalazine derivatives, including those related to this compound. The results indicated that these compounds exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer properties of phthalazine derivatives, researchers found that these compounds could inhibit the growth of breast cancer cells through the modulation of apoptotic pathways. The study highlighted that treatment with these derivatives led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:
- Condensation reactions between phthalazine derivatives and benzoate esters ().
- Functional group modifications (e.g., carbamoylation) using reagents like urea or carbamoyl chloride under controlled pH and temperature ().
- Esterification of carboxylic acid intermediates using methanol and acid catalysts ().
Example workflow:
Synthesize the phthalazinone core.
Introduce the carbamoyl group via nucleophilic substitution.
Couple with methyl benzoate using a methylene linker.
Key parameters: Maintain anhydrous conditions for carbamoylation and monitor reaction progress via TLC or HPLC.
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement ().
- NMR spectroscopy : Analyze , , and 2D NMR (e.g., COSY, HSQC) to confirm connectivity ().
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns ().
- IR spectroscopy : Identify functional groups (e.g., carbonyl, amide) via characteristic absorption bands ().
Q. What safety protocols are critical during handling?
- Methodological Answer : Adhere to hazard controls outlined in safety data sheets (SDS):
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles ().
- Ventilation : Use fume hoods for reactions involving volatile solvents ().
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers ().
- Waste disposal : Treat as hazardous waste due to acute toxicity (Category 4) ().
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Employ design of experiments (DoE) to identify critical factors:
- Parameters : Temperature, solvent polarity, catalyst loading ().
- Case Study :
- A triazine derivative synthesis achieved 85% yield using DMF at 80°C ().
- For analogous benzoate esters, microwave-assisted synthesis reduced reaction time by 40% ().
- Statistical tools : Use ANOVA to assess interactions between variables.
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct systematic SAR studies:
- Modify functional groups : Compare carbamoyl vs. thiourea analogs ().
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds ().
- Data reconciliation : Apply multivariate analysis to isolate variables (e.g., purity, solvent residues) causing discrepancies ().
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Focus on bioisosteric replacements and prodrug approaches :
- Lipophilicity : Introduce trifluoromethyl groups to improve membrane permeability ().
- Metabolic stability : Replace ester groups with amides to resist hydrolysis ().
- Case Study : Ethyl benzoate derivatives showed prolonged half-life compared to methyl analogs ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
